17-hydroxy-2,7,10,13,17-pentamethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
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Overview
Description
17-hydroxy-2,7,10,13,17-pentamethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-hydroxy-2,7,10,13,17-pentamethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group at the 17th position using reagents such as osmium tetroxide or hydrogen peroxide.
Methylation: Introduction of methyl groups at specific positions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Use of batch reactors for controlled synthesis.
Purification: Purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
17-hydroxy-2,7,10,13,17-pentamethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
17-hydroxy-2,7,10,13,17-pentamethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 17-hydroxy-2,7,10,13,17-pentamethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: Influences signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- 4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Uniqueness
17-hydroxy-2,7,10,13,17-pentamethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is unique due to its specific hydroxylation and methylation pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
13611-02-4 |
---|---|
Molecular Formula |
C22H36O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
17-hydroxy-2,7,10,13,17-pentamethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H36O2/c1-13-10-15-11-18(23)14(2)12-20(15,3)16-6-8-21(4)17(19(13)16)7-9-22(21,5)24/h13-17,19,24H,6-12H2,1-5H3 |
InChI Key |
PYTJFKXDHIGLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC(=O)C(CC2(C3C1C4CCC(C4(CC3)C)(C)O)C)C |
Origin of Product |
United States |
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